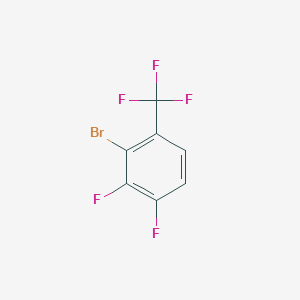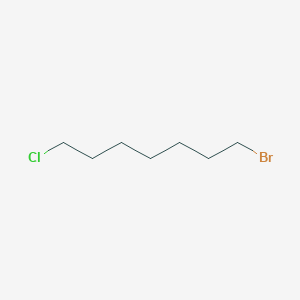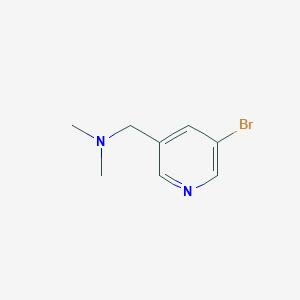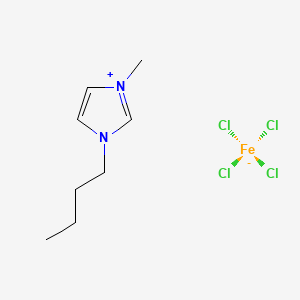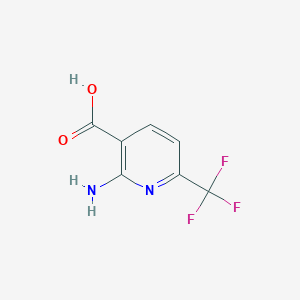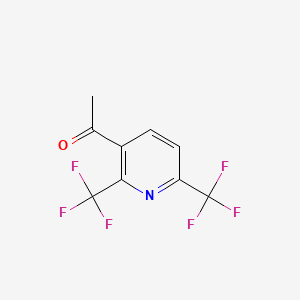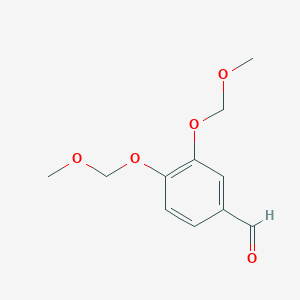
3,4-Bis(methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
3,4-Bis(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an intermediate used in the synthesis of Okanin, which is extracted from Dalbergia sissoo Roxb. leaves and is known to be a good antibacterial and possible anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(methoxymethoxy)benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 226.23 .Physical And Chemical Properties Analysis
3,4-Bis(methoxymethoxy)benzaldehyde is a solid substance that is white to off-white in color . It is soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Polymer Synthesis: Bis-aldehyde monomers, including compounds similar to 3,4-Bis(methoxymethoxy)benzaldehyde, are utilized in synthesizing poly(azomethine)s. These polymers exhibit notable physicochemical properties and electrical conductivity, relevant for material science applications (Hafeez et al., 2019).
Chemical Synthesis
- Organic Compound Formation: It's involved in forming chalcone derivatives, such as the intense orange title chalcone derivative C25H30O8. The reaction demonstrates its utility in organic synthesis and crystallography (Hashim et al., 2011).
- Impurity Synthesis in Pharmaceuticals: It's used in synthesizing an impurity in crude Roflumilast, demonstrating its role in pharmaceutical chemistry (Zhang et al., 2014).
Protective Group Chemistry
- Regioselective Protection: The chemical serves a role in the regioselective protection of the hydroxyl group in similar compounds, crucial for complex organic syntheses (Plourde & Spaetzel, 2002).
Metal Complex Synthesis
- Complex Formation: It is involved in synthesizing complexes with metals like Cr(III) & Fe(II). These complexes are analyzed using various spectroscopic methods, indicating its significance in coordination chemistry (Amer et al., 2020).
Allylation Reactions
- Allylation Reagent in Organic Chemistry: It's used in stereoselective allylation reactions with aldehydes, important for producing diol derivatives with controlled stereochemistry (Williams & Fultz, 2005).
Photochemical Studies
- Photoreactive Derivatives: It contributes to the synthesis of photoreactive derivatives like bis(methoxymethoxy)phenyl cinnamates, relevant in photochemical research (Onodera & Obara, 1974).
Photoluminescence Studies
- Photoluminescent Compounds: It is key in creating photoluminescent phenylene vinylene compounds, essential in material science for their luminescent properties (Lowe & Weder, 2002).
Eigenschaften
IUPAC Name |
3,4-bis(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSFSLVJDNOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471750 | |
| Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(methoxymethoxy)benzaldehyde | |
CAS RN |
6515-06-6 | |
| Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)
